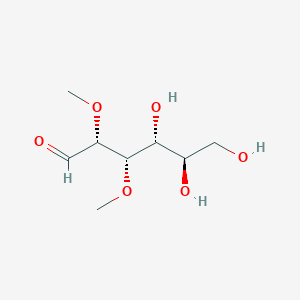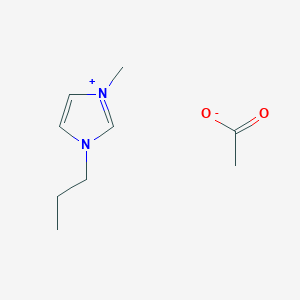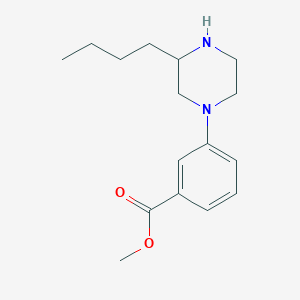
Ethylenediamine, N,N-bis(2-chloroethyl)-N'-cyclohexyl-N'-methyl-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylenediamine, N,N-bis(2-chloroethyl)-N’-cyclohexyl-N’-methyl-, dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2.2ClH. It is a derivative of ethylenediamine, where the nitrogen atoms are substituted with 2-chloroethyl, cyclohexyl, and methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenediamine, N,N-bis(2-chloroethyl)-N’-cyclohexyl-N’-methyl-, dihydrochloride typically involves the reaction of ethylenediamine with 2-chloroethyl chloride, cyclohexylamine, and methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the substitution reactions. The product is then purified through recrystallization or column chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of Ethylenediamine, N,N-bis(2-chloroethyl)-N’-cyclohexyl-N’-methyl-, dihydrochloride.
化学反应分析
Types of Reactions
Ethylenediamine, N,N-bis(2-chloroethyl)-N’-cyclohexyl-N’-methyl-, dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents, such as water or alcohols, at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are carried out under acidic or basic conditions, depending on the oxidizing agent used.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst. The reactions are carried out under anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
Substitution Reactions: The major products include substituted ethylenediamine derivatives, where the chlorine atoms are replaced by other functional groups.
Oxidation Reactions: The major products include N-oxides and other oxidized derivatives.
Reduction Reactions: The major products include amine derivatives with reduced nitrogen atoms.
科学研究应用
Ethylenediamine, N,N-bis(2-chloroethyl)-N’-cyclohexyl-N’-methyl-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of substituted ethylenediamine derivatives.
Biology: The compound is used in biochemical studies to investigate the effects of substituted ethylenediamine derivatives on biological systems.
Medicine: The compound is used in medicinal chemistry research to develop new therapeutic agents, particularly those targeting cancer cells.
Industry: The compound is used in the production of various industrial chemicals, including surfactants, polymers, and coatings.
作用机制
The mechanism of action of Ethylenediamine, N,N-bis(2-chloroethyl)-N’-cyclohexyl-N’-methyl-, dihydrochloride involves the interaction of the compound with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of cellular processes. The cyclohexyl and methyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
相似化合物的比较
Similar Compounds
N,N-Bis(2-chloroethyl)ethylenediamine: A similar compound with two 2-chloroethyl groups and no cyclohexyl or methyl substitutions.
N,N-Bis(2-chloroethyl)-N’-methyl-ethylenediamine: A similar compound with two 2-chloroethyl groups and one methyl substitution.
N,N-Bis(2-chloroethyl)-N’-cyclohexyl-ethylenediamine: A similar compound with two 2-chloroethyl groups and one cyclohexyl substitution.
Uniqueness
Ethylenediamine, N,N-bis(2-chloroethyl)-N’-cyclohexyl-N’-methyl-, dihydrochloride is unique due to the presence of both cyclohexyl and methyl groups, which enhance its lipophilicity and biological activity. The combination of these substituents allows the compound to interact with a broader range of molecular targets and exhibit distinct pharmacological properties compared to other similar compounds.
属性
CAS 编号 |
101418-36-4 |
|---|---|
分子式 |
C13H28Cl4N2 |
分子量 |
354.2 g/mol |
IUPAC 名称 |
bis(2-chloroethyl)-[2-[cyclohexyl(methyl)azaniumyl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C13H26Cl2N2.2ClH/c1-16(13-5-3-2-4-6-13)11-12-17(9-7-14)10-8-15;;/h13H,2-12H2,1H3;2*1H |
InChI 键 |
YRFFWBBMVUATSX-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](CC[NH+](CCCl)CCCl)C1CCCCC1.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13747589.png)
![Ethyl-(8a'R)-8a'-methyl-6'-oxo-3',4',6',7',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-5'-carboxylate](/img/structure/B13747593.png)

![tert-butyl N-(1-aminoethoxy)-N-[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride](/img/structure/B13747602.png)
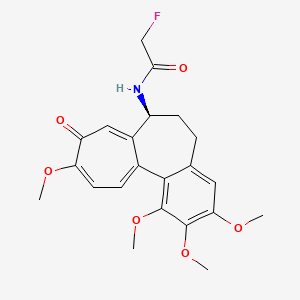
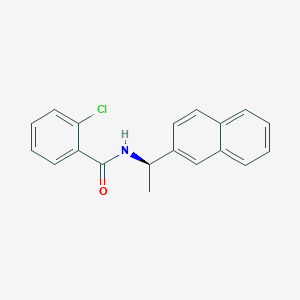
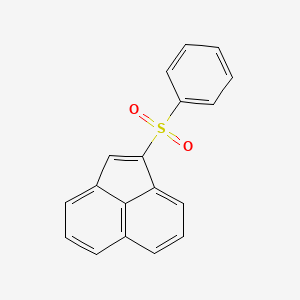
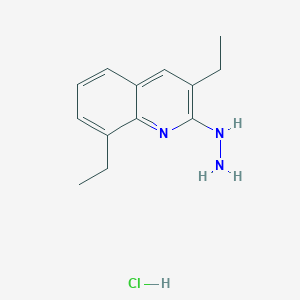

![4-[4-[3-[3,5-bis[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]-5-[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]phenyl]benzaldehyde](/img/structure/B13747637.png)
![Calcium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate](/img/structure/B13747645.png)
